Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol
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Overview
Description
Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol is a complex organic compound that features a combination of chlorophenyl, piperidinyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine and pyridine derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of biocatalysts, such as recombinant Escherichia coli, has also been explored to achieve a more environmentally friendly and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)piperidine: This compound shares the piperidine moiety and is used in similar synthetic applications.
(4-Chlorophenyl)(pyridin-2-yl)methanone: This compound has a similar structural framework and is used in various chemical reactions.
Uniqueness
Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol is unique due to its combination of chlorophenyl, piperidinyl, and pyridinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22Cl2N2O |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
bis(4-chlorophenyl)-(2-piperidin-1-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C23H22Cl2N2O/c24-19-10-6-17(7-11-19)23(28,18-8-12-20(25)13-9-18)21-5-4-14-26-22(21)27-15-2-1-3-16-27/h4-14,28H,1-3,15-16H2 |
InChI Key |
CWIRQVPODGMDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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